2,3-Dicyanohydroquinone

Catalog No.
S599256
CAS No.
4733-50-0
M.F
C8H4N2O2
M. Wt
160.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dicyanohydroquinone

CAS Number

4733-50-0

Product Name

2,3-Dicyanohydroquinone

IUPAC Name

3,6-dihydroxybenzene-1,2-dicarbonitrile

Molecular Formula

C8H4N2O2

Molecular Weight

160.13 g/mol

InChI

InChI=1S/C8H4N2O2/c9-3-5-6(4-10)8(12)2-1-7(5)11/h1-2,11-12H

InChI Key

MPAIWVOBMLSHQA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1O)C#N)C#N)O

Synonyms

1,4-DHPN, 1,4-dihydroxyphthalonitrile, 2,3-DCHQ, 2,3-dicyano-hydroquinone, 2,3-dicyanohydroquinone

Canonical SMILES

C1=CC(=C(C(=C1O)C#N)C#N)O

The exact mass of the compound 2,3-Dicyanohydroquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43554. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dicyanohydroquinone (CAS 4733-50-0), also known as 3,6-dihydroxyphthalonitrile, is a bifunctional aromatic building block characterized by an electron-rich hydroquinone core substituted with two electron-withdrawing cyano groups [1]. This specific push-pull architecture makes it a proven precursor in industrial and laboratory synthesis. In procurement contexts, it is primarily sourced as the immediate precursor to quinone oxidants, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and as a core synthon for advanced phthalocyanine dyes, organic semiconductors, and high-performance phthalonitrile resins. Its dual hydroxyl handles provide critical sites for regioselective functionalization, distinguishing it from simpler aromatic nitriles.

Substituting 2,3-Dicyanohydroquinone with baseline alternatives like hydroquinone or unsubstituted phthalonitrile reduces synthetic efficiency and material performance . Utilizing hydroquinone to synthesize halogenated electron acceptors requires multi-step, low-yield formylation and cyanation protocols that often involve highly toxic cyanide salts. Conversely, attempting to use unsubstituted phthalonitrile for phthalocyanine synthesis deprives the chemist of the reactive 3,6-hydroxyl handles. Without these handles, regioselective α-functionalization—which is essential for preventing molecular aggregation and achieving high hole mobility in organic semiconductors—requires complex, low-yielding cycloaddition sequences[1].

Streamlined Synthesis of Halogenated Quinone Electron Acceptors

2,3-Dicyanohydroquinone serves as a streamlined direct precursor for synthesizing electron acceptors like 2,3-dibromo-5,6-dicyano-1,4-benzoquinone (DBQ) and DDQ. Synthesizing DBQ directly from this compound via N-bromosuccinimide halogenation followed by nitric acid oxidation proceeds efficiently in just two steps [1]. In contrast, attempting to build these molecules from p-benzoquinone or hydroquinone requires a multi-step sequence involving formylation, oximation, and cyanation.

Evidence DimensionSynthetic steps to dihalo-dicyanobenzoquinones
Target Compound Data2 steps (halogenation + oxidation) from 2,3-Dicyanohydroquinone
Comparator Or Baseline4+ steps from p-benzoquinone
Quantified DifferenceEliminates at least 2 complex intermediate steps and avoids direct handling of toxic cyanation reagents.
ConditionsLaboratory-scale synthesis of DBQ for charge-transfer solid solutions.

Procuring 2,3-Dicyanohydroquinone directly accelerates the production of specialized oxidants and organic semiconductor dopants while bypassing hazardous cyanation chemistry.

High-Yield Route to α-Substituted Phthalocyanines via Bis-Triflate

The synthesis of soluble, high-hole-mobility (up to 0.20 cm²·V⁻¹·s⁻¹) α-alkylated phthalocyanines is sterically demanding. 2,3-Dicyanohydroquinone can be quantitatively converted to 3,6-bis(trifluoromethanesulfonyloxy)phthalonitrile, which then undergoes efficient nickel-catalyzed cross-coupling or SNAr reactions [1]. This route bypasses the traditional Cook method (thiophene oxidation and fumaronitrile cycloaddition), which suffers from low overall yields and complex intermediate purification.

Evidence DimensionSynthetic pathway efficiency for 3,6-disubstituted phthalonitriles
Target Compound DataDirect triflation and cross-coupling from 2,3-Dicyanohydroquinone
Comparator Or BaselineThiophene/fumaronitrile cyclo-oligomerization (Cook method)
Quantified DifferenceReplaces a low-yield, multi-step cycloaddition sequence with a highly regioselective, direct functionalization of the 3,6-hydroxyl groups.
ConditionsSynthesis of bulky, branched-chain α-alkylated phthalocyanines for organic devices.

Enables scalable, commercially viable manufacturing of high-mobility organic semiconductors and near-infrared dyes.

Near-Quantitative Peripheral Functionalization for Photosensitizers

For photodynamic therapy (PDT) and near-infrared (NIR) imaging, phthalocyanines must be functionalized to prevent aggregation. 2,3-Dicyanohydroquinone provides reactive hydroxyl groups that undergo direct O-alkylation (e.g., with ethyl 4-bromobutyrate) in 96% yield, or tosylation in 98% yield [1]. Unsubstituted phthalonitrile cannot undergo these reactions, and direct electrophilic substitution on phthalonitriles yields poorly controlled isomeric mixtures.

Evidence DimensionRegioselective functionalization yield
Target Compound Data>96% yield for direct O-alkylation of 2,3-Dicyanohydroquinone
Comparator Or BaselineUnsubstituted phthalonitrile (0% direct O-alkylation capacity)
Quantified DifferenceProvides dual reactive handles that achieve >95% conversion to sterically hindered precursors, preventing downstream aggregation.
ConditionsSynthesis of amphiphilic zinc(II) phthalocyanines (Zn6PTPc) for intracellular delivery.

Provides the essential chemical handles needed to formulate highly soluble, non-aggregating photosensitizers for medical imaging and therapy.

High-Efficiency Ratiometric Intracellular pH Sensing

As a standalone fluorophore, 2,3-Dicyanohydroquinone exhibits a fluorescence quantum yield of 0.84 in solution [1]. Because its hydroxyl groups undergo deprotonation at physiological pH, it forms neutral, anionic, and dianionic species, each with distinct emission spectra. This allows it to function as a two-photon excitable ratiometric probe for intracellular pH, outperforming solid-state protected derivatives (like 3,6-diacetoxyphthalonitrile, Φ = 0.12) which quench in solution or lack pH responsiveness.

Evidence DimensionFluorescence quantum yield (Φ)
Target Compound DataΦ = 0.84 (2,3-Dicyanohydroquinone in solution)
Comparator Or BaselineΦ = 0.12 (3,6-diacetoxyphthalonitrile crystal form)
Quantified Difference7-fold higher quantum yield in solution, coupled with distinct pH-dependent spectral shifts.
ConditionsTwo-photon excitation fluorescence pH detection in cellular environments.

Buyers can utilize 2,3-Dicyanohydroquinone directly as a high-performance biological probe without the need for complex downstream conjugation.

Precursor for Advanced Organic Semiconductors

Procured to synthesize α-alkylated phthalocyanines via the bis-triflate intermediate, yielding materials with high hole mobility for organic photovoltaics and field-effect transistors[1].

Synthesis of Custom Charge-Transfer Cocrystals

Utilized as a direct starting material for halogenation and oxidation to produce specialized electron acceptors like DBQ and DDQ, which are essential for tuning the electronic performance of organic cocrystals[2].

Manufacturing of Non-Aggregating PDT Photosensitizers

Employed as a core synthon for amphiphilic zinc(II) phthalocyanines, where its hydroxyl groups are alkylated to create sterically hindered, highly soluble dyes for near-infrared imaging and photodynamic therapy [3].

Direct Intracellular Fluorescent Probing

Applied directly in biological assays as a two-photon, ratiometric fluorescent indicator for the real-time monitoring of intracellular pH and calcium dynamics, leveraging its high quantum yield [4].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4733-50-0

Wikipedia

3,6-Dihydroxyphthalonitrile

Dates

Last modified: 08-15-2023

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